N-(3,5-dimethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
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Overview
Description
N-(3,5-dimethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a piperazine moiety, and various aromatic substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide typically involves multiple steps:
Formation of the Thiophene Core: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Sulfonylation: The thiophene core is then sulfonylated using a sulfonyl chloride reagent under basic conditions.
Piperazine Addition: The sulfonylated thiophene is reacted with 4-(3-methylphenyl)piperazine in the presence of a base to form the piperazine-sulfonyl linkage.
Amidation: Finally, the carboxylic acid group on the thiophene is converted to the amide by reacting with 3,5-dimethylaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction can occur at the carboxamide group, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may serve as a ligand for studying receptor interactions due to its piperazine moiety, which is known to interact with various biological targets.
Medicine
Medicinally, the compound could be investigated for its potential as a therapeutic agent. The presence of the piperazine and thiophene rings suggests it might have activity against certain neurological or psychiatric disorders.
Industry
In industry, this compound could be used in the development of new polymers or as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide would depend on its specific application. In a biological context, it might interact with G-protein coupled receptors (GPCRs) or ion channels, modulating their activity. The sulfonyl and piperazine groups are known to enhance binding affinity and selectivity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dimethylphenyl)-3-{[4-(2-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
- N-(3,5-dimethylphenyl)-3-{[4-(4-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
Uniqueness
Compared to similar compounds, N-(3,5-dimethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide may exhibit unique binding properties and reactivity due to the specific positioning of the methyl groups on the aromatic rings. This can influence its steric and electronic properties, potentially leading to different biological activities or chemical reactivities.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S2/c1-17-5-4-6-21(16-17)26-8-10-27(11-9-26)32(29,30)22-7-12-31-23(22)24(28)25-20-14-18(2)13-19(3)15-20/h4-7,12-16H,8-11H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKGMTPXGMDVNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NC4=CC(=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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